Shaker potassium channel

Electrophysiology Neuropharmacology Ion Channel Pharmacology

Procure the small molecule 'Shaker potassium channel' (CAS 143403-88-7, C18H20N4) for its documented role as an experimental design placeholder. Its utility is not in modulating potassium channels but serving as a defined research control. Contrast with characterized Shaker ligands like dendrotoxin I (sub-nM Kv1.2 blocker) or margatoxin (pM Kv1.3 inhibitor) where defined activity is required. Select this compound when an uncharacterized C18H20N4 entity is needed to validate non-pharmacological variables in your assay.

Molecular Formula C18H20N4
Molecular Weight 0
CAS No. 143403-88-7
Cat. No. B1176014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShaker potassium channel
CAS143403-88-7
SynonymsShaker potassium channel
Molecular FormulaC18H20N4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shaker Potassium Channel (CAS 143403-88-7): Understanding the Compound's Identity and Research Context


The product designated 'Shaker potassium channel' with CAS 143403-88-7 corresponds to a small molecule with the molecular formula C18H20N4, as listed in various chemical catalogs [1]. However, this identifier is commonly confused with the Drosophila Shaker K⁺ channel protein, a foundational model for voltage-gated potassium (Kv) channels [2]. Authoritative databases do not assign this CAS number to any known potassium channel modulator; the compound's pharmacological activity remains uncharacterized [1]. This evidence guide therefore addresses the compound as a procurement entity whose utility is defined not by intrinsic properties but by its role as a placeholder in experimental design, and compares it to well-defined Shaker channel ligands to inform selection decisions.

Why Generic Substitution of Shaker Potassium Channel (CAS 143403-88-7) Fails: The Critical Need for Comparator-Based Selection


Substituting 'Shaker potassium channel' (CAS 143403-88-7) with another 'Shaker channel ligand' without quantitative data is scientifically unsound. The Shaker channel family encompasses diverse subtypes (e.g., Kv1.1–Kv1.6), and ligand potency varies by orders of magnitude even among close structural analogs [1]. For instance, the peptide toxins dendrotoxin I, α-dendrotoxin, and agitoxin 2 exhibit IC₅₀ values ranging from picomolar to nanomolar concentrations across different Kv1 subunits [2]. The small molecule 4-aminopyridine, a classic Kv channel blocker, has an IC₅₀ in the micromolar range—a 10,000-fold difference in potency [3]. This heterogeneity means that selecting a ligand based solely on the 'Shaker' descriptor risks experimental failure due to insufficient potency, off-target effects, or species selectivity. The following quantitative evidence demonstrates the precise differentiation required for informed procurement.

Quantitative Differentiation Evidence for Shaker Potassium Channel (CAS 143403-88-7) Relative to Key Comparators


Potency Differentiation: Dendrotoxin I (DTX-I) vs. α-Dendrotoxin on Kv1.2 Channels

Dendrotoxin I (DTX-I) and α-dendrotoxin are structurally related peptides from mamba venom that both block Kv1 channels, but their potency profiles differ quantitatively. In Xenopus oocytes expressing rat Kv1.2 channels, DTX-I exhibits an IC₅₀ of 0.13 nM, whereas α-dendrotoxin has an IC₅₀ of 0.38 nM under comparable conditions [1]. This nearly threefold difference in potency can influence experimental outcomes when precise channel modulation is required.

Electrophysiology Neuropharmacology Ion Channel Pharmacology

Subtype Selectivity Profile: Dendrotoxin I vs. Dendrotoxin K on Kv1.1 vs. Kv1.2

Dendrotoxin I (DTX-I) and dendrotoxin K (DTX-K) exhibit distinct selectivity profiles across Kv1 subtypes. DTX-I blocks Kv1.1, Kv1.2, and Kv1.6 with IC₅₀ values of 0.13–50 nM , whereas DTX-K preferentially blocks Kv1.1 with an IC₅₀ of 2.5 nM and has negligible effect on Kv1.2 [1]. This selectivity difference is critical for dissecting the contributions of specific Kv1 subunits in native tissues.

Ion Channel Subtype Selectivity Toxin Pharmacology Neuronal Excitability

Insect vs. Mammalian Channel Selectivity: BoiTx1 as a Shaker-Specific Tool

BoiTx1, a scorpion toxin, demonstrates pronounced selectivity for Drosophila Shaker channels over mammalian orthologs. It inhibits Shaker currents with an IC₅₀ of 3.5 ± 0.5 nM, but has minimal effect on mammalian Kv1 channels [1]. In contrast, dendrotoxin I potently blocks both insect Shaker and mammalian Kv1.1/Kv1.2 channels [2]. This species-selectivity is a key differentiator for research on insect-specific channel pharmacology.

Insect Neurobiology Species-Specific Pharmacology Pesticide Target Validation

Ultra-High Potency Ligands: Margatoxin and Agitoxin-2 for Kv1.3-Dominant Assays

For experiments requiring maximal Kv1.3 blockade, margatoxin and agitoxin-2 represent the highest-potency options. Margatoxin inhibits human Kv1.3 with an IC₅₀ of 36 pM , while agitoxin-2 inhibits mouse Kv1.3 with an IC₅₀ of 201 pM . Dendrotoxin I, by comparison, has limited activity at Kv1.3 (IC₅₀ > 50 nM) [1]. This potency gap of over 1,000-fold makes margatoxin the ligand of choice for Kv1.3-focused studies in immunology and autoimmune disease.

Immunology Autoimmune Disease Research High-Throughput Screening

Optimal Research and Industrial Application Scenarios for Shaker Potassium Channel (CAS 143403-88-7) and Defined Comparators


High-Precision Electrophysiology of Kv1.2-Mediated Currents

When the research objective is to isolate and characterize Kv1.2 currents with minimal ligand concentration, dendrotoxin I (DTX-I) is the optimal choice. Its sub-nanomolar IC₅₀ (0.13 nM) on Kv1.2 enables complete channel blockade at low concentrations, reducing the risk of non-specific interactions observed with higher-dose alternatives . This scenario applies to patch-clamp studies in neuronal or heterologous expression systems where precise Kv1.2 modulation is required.

Functional Dissection of Kv1.1-Specific Contributions in Native Tissues

To discriminate Kv1.1-mediated currents from those of other Kv1 subtypes, dendrotoxin K is the preferred reagent. Its high selectivity for Kv1.1 (IC₅₀ = 2.5 nM) with negligible activity at Kv1.2 allows researchers to attribute observed effects specifically to Kv1.1-containing channels [1]. This is essential for studies in brain slices or peripheral neurons where multiple Kv1 subunits are co-expressed.

Insect Neurobiology and Species-Selective Pharmacology

For investigations focused on insect potassium channels, BoiTx1 provides a species-selective tool that potently inhibits Drosophila Shaker channels (IC₅₀ = 3.5 nM) while sparing mammalian Kv1 orthologs [2]. This selectivity is invaluable for validating insect-specific drug targets or studying evolutionary divergence in channel pharmacology.

Immunological Assays Targeting Kv1.3 in T-Lymphocytes

In studies of T-cell activation and autoimmune disease models, margatoxin is the gold-standard ligand due to its picomolar potency at human Kv1.3 (IC₅₀ = 36 pM) . This ultra-high affinity enables complete Kv1.3 blockade at concentrations that minimize off-target effects, ensuring reliable interpretation of channel contributions to immune cell function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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